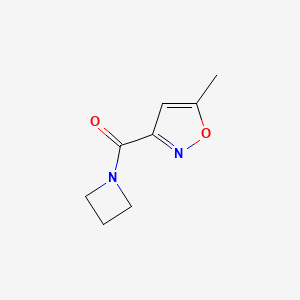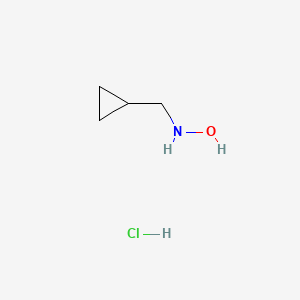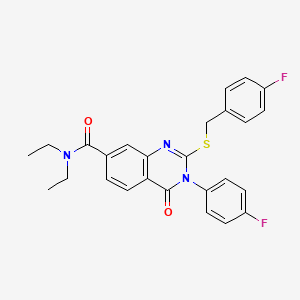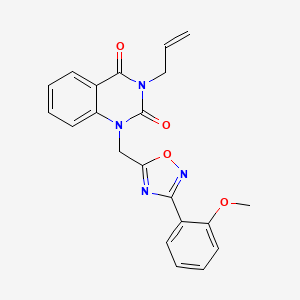![molecular formula C23H18ClN5O2S B2530572 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866340-88-7](/img/structure/B2530572.png)
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine is a synthetic molecule that belongs to the class of triazoloquinazolines. This class of compounds is known for its diverse pharmacological activities, which include binding to benzodiazepine receptors and exhibiting antihypertensive and antitumoral properties. The structure of the compound suggests that it may interact with various biological targets, potentially leading to a range of biological effects.
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives typically involves the cyclization of precursor molecules such as hydrazides, anthranilonitriles, or aminoquinazolines with various one-carbon donors. For example, the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one involved a two-step synthesis starting with an anthranilonitrile and a hydrazide . Similarly, 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones were synthesized by the cyclocondensation of 3-amino-2-benzylamino-3H-quinazolin-4-one with one-carbon donors . These methods could potentially be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of triazoloquinazolines is characterized by a tricyclic system that includes a triazole ring fused to a quinazoline scaffold. This structure is crucial for the interaction with biological targets such as the benzodiazepine receptor. The presence of substituents like the benzenesulfonyl group and the 4-chlorophenyl moiety in the compound of interest could influence its binding affinity and selectivity towards these targets.
Chemical Reactions Analysis
Triazoloquinazolines can undergo various chemical reactions depending on their substituents. For instance, the aminoquinazolines can be condensed with N-protected amino acids, followed by deprotection and further functionalization . The reactivity of the benzenesulfonyl and chlorophenyl groups in the compound of interest could be explored to generate a diverse array of derivatives, potentially leading to compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazoloquinazolines, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). The specific properties of this compound would need to be determined experimentally to fully understand its potential as a pharmacological agent.
Scientific Research Applications
Nucleophilic Reactions and Derivative Formation
Compounds with similar structural motifs, such as those involving triazoloquinazolinones or benzenesulfonyl groups, have been extensively studied for their reactions with nucleophiles. These reactions often lead to a variety of derivatives with potential applications in medicinal chemistry and material science. For example, the reactions of 3-benzenesulfonyloxyalloxazine and its analogs with various nucleophiles demonstrate the formation of diverse products, suggesting the potential for similar compounds to undergo nucleophilic reactions to yield novel derivatives with unique properties (Hamby & Bauer, 1987).
Antibacterial and Antifungal Activities
Several triazoloquinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents. For instance, the synthesis of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties has shown significant antimicrobial activity, indicating that similar structures could also exhibit promising antimicrobial properties (Hassan, 2013).
Adenosine Receptor Antagonism
Compounds related to triazoloquinazolines, such as CGS15943 and its derivatives, have been identified as potent adenosine receptor antagonists. These findings suggest the possibility of using similar compounds in the research and development of drugs targeting adenosine receptors, with potential applications in treating various conditions, including cardiovascular diseases and neurological disorders (Kim, Ji, & Jacobson, 1996).
Antihistaminic Agents
Research into triazoloquinazolinones has also explored their use as antihistaminic agents. Novel synthetic pathways have led to the creation of derivatives that exhibit significant H1-antihistaminic activity, suggesting the potential for compounds with similar frameworks to serve as leads in the development of new antihistamines (Alagarsamy, Shankar, & Murugesan, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLFQIXPJOCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)


![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)




![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)


![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2530509.png)

![ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B2530511.png)